Ampicillin Trimer Trisodium Salt

Übersicht

Beschreibung

Ampicillin Trimer Trisodium Salt is a derivative of ampicillin, a broad-spectrum beta-lactam antibiotic. Ampicillin is widely used to treat various bacterial infections due to its ability to inhibit bacterial cell wall synthesis. The trimer form of ampicillin, combined with trisodium salt, enhances its solubility and stability, making it suitable for various research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ampicillin Trimer Trisodium Salt involves the condensation of three molecules of ampicillin with trisodium salt. The process typically includes the following steps:

Activation of Ampicillin: Ampicillin is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Trimer Formation: The activated ampicillin molecules are then reacted with trisodium salt under controlled conditions to form the trimer.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of ampicillin are activated and reacted with trisodium salt in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.

Packaging: The final product is packaged under sterile conditions to prevent contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Ampicillin Trimer Trisodium Salt undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into its constituent ampicillin molecules.

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Ampicillin and its derivatives.

Oxidation: Oxidized forms of ampicillin.

Substitution: Substituted ampicillin derivatives.

Wissenschaftliche Forschungsanwendungen

Antibiotic Research and Development

Mechanism of Action

Ampicillin Trimer Trisodium Salt functions similarly to other beta-lactam antibiotics, inhibiting bacterial cell wall synthesis. This mechanism is crucial for its application in studies focusing on antibiotic resistance, particularly in Gram-negative and Gram-positive bacteria. Research indicates that compounds like Ampicillin Trimer can help elucidate the pathways through which bacteria develop resistance to beta-lactams, thereby guiding the development of new antibiotics or adjuvant therapies .

Case Studies

Several studies have highlighted the role of ampicillin derivatives in combating antibiotic resistance:

- A study published in Clinical Infectious Diseases compared the efficacy of ampicillin combinations against resistant strains of Enterococcus faecalis, demonstrating the importance of understanding the interactions between various antibiotics .

- Research focusing on efflux pumps in Escherichia coli has shown how modifications in antibiotic structures can influence their effectiveness against resistant strains .

Formulation Stability and Quality Control

Stability Studies

this compound is utilized as a reference compound in stability studies of ampicillin formulations. Its presence can indicate degradation or contamination in pharmaceutical products. For instance, stability assessments often involve monitoring the levels of impurities like Ampicillin Trimer to ensure the integrity of antibiotic preparations .

Quality Control Applications

In pharmaceutical manufacturing, detecting impurities such as Ampicillin Trimer is essential for maintaining product quality. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to quantify this compound during quality control processes, ensuring that the final product meets safety and efficacy standards .

Detection Methods

Analytical Chemistry Applications

The unique properties of this compound make it a valuable tool in analytical chemistry for detecting related compounds. Its use in chromatographic methods allows researchers to identify and quantify impurities associated with ampicillin production. This application is particularly significant in ensuring compliance with regulatory standards for pharmaceutical products .

Agricultural Applications

Ampicillin derivatives are also being explored for their potential use in agriculture, particularly in veterinary medicine. The ability to treat bacterial infections in livestock while minimizing antibiotic resistance is a growing concern. Research indicates that formulations containing Ampicillin Trimer may be effective against specific pathogens affecting poultry and livestock .

Wirkmechanismus

Ampicillin Trimer Trisodium Salt exerts its effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ampicillin: The parent compound, widely used as a broad-spectrum antibiotic.

Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin.

Uniqueness

Ampicillin Trimer Trisodium Salt is unique due to its trimeric structure, which enhances its solubility and stability. This makes it particularly useful in research and industrial applications where these properties are advantageous .

Biologische Aktivität

Ampicillin Trimer Trisodium Salt is a derivative of the well-known antibiotic ampicillin, characterized by its enhanced solubility and stability due to its trimeric structure and trisodium salt form. This compound exhibits significant biological activity, primarily through its mechanism of action as a beta-lactam antibiotic.

This compound functions by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. This interaction inhibits the final stages of peptidoglycan synthesis, leading to bacterial cell lysis and death. The trimeric structure allows for improved binding affinity to PBPs, enhancing its antibacterial efficacy compared to standard ampicillin .

Biological Activity Overview

- Antibacterial Spectrum : this compound exhibits broad-spectrum activity against various Gram-positive and some Gram-negative bacteria. Its effectiveness is particularly noted in treating infections caused by organisms such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.

- Resistance Mechanisms : The compound's efficacy can be compromised by bacterial resistance mechanisms, including the production of beta-lactamases. Research indicates that combinations with beta-lactamase inhibitors can restore its activity against resistant strains .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Solubility | Spectrum of Activity |

|---|---|---|---|

| Ampicillin | Monomer | Moderate | Broad-spectrum |

| Amoxicillin | Monomer | High | Broad-spectrum |

| This compound | Trimer | High | Enhanced broad-spectrum |

Case Studies and Research Findings

-

Study on Efficacy Against Resistant Strains :

A study investigated the effectiveness of this compound against E. coli strains producing extended-spectrum beta-lactamases (ESBLs). Results indicated that while some strains remained resistant, the trimer form showed significantly higher activity than monomeric forms when combined with beta-lactamase inhibitors . -

Pharmacokinetic Analysis :

Research focusing on the pharmacokinetics of Ampicillin Trimer revealed that its trimeric structure allows for sustained release in biological systems, leading to prolonged therapeutic effects compared to standard ampicillin formulations. This was demonstrated in animal models where higher plasma concentrations were maintained over time . -

In Vitro Studies on Bacterial Membrane Permeability :

An investigation into the permeation of Ampicillin through bacterial membranes highlighted that the trimeric form exhibited improved penetration via OmpF channels in Gram-negative bacteria compared to standard ampicillin. This enhanced permeability is attributed to its structural characteristics, which facilitate better interaction with membrane proteins .

Eigenschaften

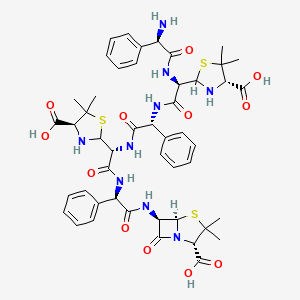

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57N9O12S3/c1-46(2)31(43(64)65)55-39(70-46)28(52-34(58)25(49)22-16-10-7-11-17-22)37(61)50-26(23-18-12-8-13-19-23)35(59)53-29(40-56-32(44(66)67)47(3,4)71-40)38(62)51-27(24-20-14-9-15-21-24)36(60)54-30-41(63)57-33(45(68)69)48(5,6)72-42(30)57/h7-21,25-33,39-40,42,55-56H,49H2,1-6H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39?,40?,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYFUYQPFUMJDV-MJFBWABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=CC=C7)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O)NC(=O)[C@@H](C7=CC=CC=C7)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57N9O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150906 | |

| Record name | Ampicillin oligomer 1 (trimer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114977-84-3 | |

| Record name | Ampicillin oligomer 1 (trimer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.